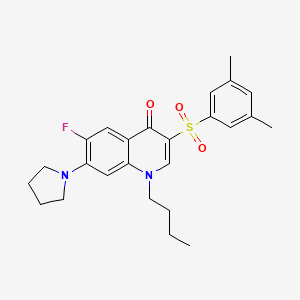
1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is part of a broader class of chemicals that have been explored for their unique synthesis routes and chemical properties. For instance, research on pyrroloquinoline derivatives has demonstrated the potential for synthesizing complex molecular structures through methods like the Bohlmann-Rahtz reaction, offering pathways for creating diverse analogues with significant yields (Kantevari et al., 2011). Similarly, studies on the synthesis of polyimides featuring pyrrole-based ligands reveal the feasibility of incorporating such quinoline derivatives into polymers, which could be pivotal for developing new materials with enhanced properties (Qiao et al., 2011).
Antimicrobial Applications
A significant area of application for quinoline derivatives includes their antimicrobial properties. Investigations into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown promising antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new antibiotics or antifungal agents (Fadda et al., 2016). The synthesis and evaluation of novel quinolinecarboxylic acids have also been explored for potent antistaphylococcal agents, suggesting the versatility of quinoline derivatives in addressing a range of bacterial infections (Reuman et al., 1995).
Material Science Applications
The integration of quinoline derivatives into materials science has led to the development of new polymers and materials with specific properties. For example, the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands has shown potential for catalysis, particularly in the ring-opening polymerization of ε-caprolactone, indicating a route towards biodegradable polymers (Qiao et al., 2011). Additionally, the creation of aromatic polyamides containing pyridine and sulfone moieties from novel diamines has yielded materials with excellent solubility, thermal stability, and mechanical properties, suggesting applications in high-performance engineering plastics (Liu et al., 2013).
Eigenschaften
IUPAC Name |
1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-5-8-28-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-9-6-7-10-27/h11-16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTRXOZQCFJQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
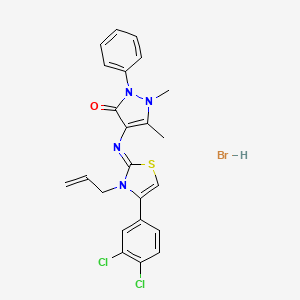
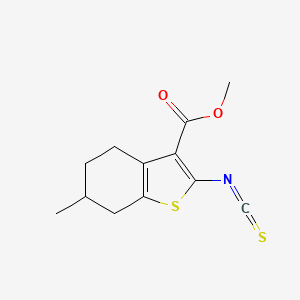
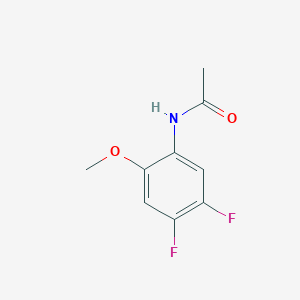
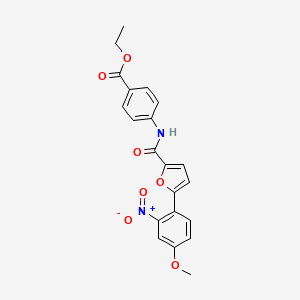

![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)